molecular formula C13H13NO2 B6414296 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% CAS No. 1255636-26-0

5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%

Cat. No. B6414296
CAS RN: 1255636-26-0
M. Wt: 215.25 g/mol
InChI Key: GWSGCLMEUHDMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, also known as 5-HMP, is a highly versatile chemical compound that has been used in a variety of scientific research applications. 5-HMP is a heterocyclic aromatic compound with a pyridine ring and a phenyl moiety. It is a white, crystalline powder with a melting point of 120-121 °C and a solubility of 0.2 g/L in water. 5-HMP has been studied extensively in the laboratory, and its biochemical and physiological effects have been widely reported.

Scientific Research Applications

5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme xanthine oxidase, as a ligand for the binding of metal ions, and as a reagent for the synthesis of other compounds. It has also been used in the study of the mechanism of action of drugs and in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is not fully understood. However, it is believed that the compound binds to metal ions, such as iron and copper, and inhibits their enzymatic activity. It is also believed to bind to proteins and inhibit their activity. Additionally, 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been proposed to act as an antioxidant and to inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% have been widely studied. In laboratory studies, 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been shown to inhibit the growth of certain bacteria and fungi, and to reduce the production of reactive oxygen species. It has also been shown to reduce inflammation and to act as an antioxidant. In animal studies, 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been shown to reduce blood pressure, reduce cholesterol levels, and reduce the risk of stroke.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in laboratory experiments include its low cost, its availability, and its ability to bind to metal ions and proteins. Its low cost and availability make it a useful reagent for a variety of experiments. Additionally, its ability to bind to metal ions and proteins makes it useful for studying the mechanism of action of drugs and for synthesizing pharmaceuticals. However, 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is not water-soluble and can be difficult to work with in aqueous solutions.

Future Directions

The future of 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% research is promising. Future research could focus on the development of new synthesis methods, the identification of new applications, and the further study of its biochemical and physiological effects. Additionally, further research could focus on the development of new formulations and delivery systems for 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%, and on the development of new methods for its use in laboratory experiments.

Synthesis Methods

5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% can be synthesized in a laboratory setting by several methods. The most common method is the condensation of 2-amino-5-hydroxy-3-methylpyridine with 4-methoxy-3-methylphenol. This reaction is catalyzed by a base, such as sodium hydroxide, and yields 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% as the product. Other methods, such as the reaction of 4-methoxy-3-methylphenol with 2-amino-3-methylpyridine, can also be used to synthesize 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%.

properties

IUPAC Name

6-(4-methoxy-3-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-10(3-6-13(9)16-2)12-5-4-11(15)8-14-12/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSGCLMEUHDMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692554
Record name 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxy-3-methylphenyl)pyridin-3-ol

CAS RN

1255636-26-0
Record name 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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